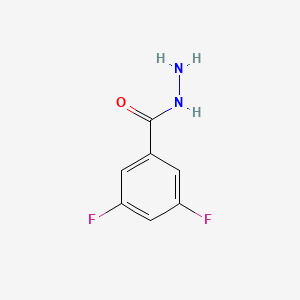

3,5-Difluorobenzohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVVBJWZTNZTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371709 | |

| Record name | 3,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244022-63-7 | |

| Record name | 3,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244022-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways

Established Synthetic Routes to 3,5-Difluorobenzohydrazide

The most common and reliable pathway to synthesize this compound involves a two-step process starting from 3,5-Difluorobenzoic Acid. This method is characterized by its straightforward execution and generally high yields.

The initial step in the synthesis is the esterification of 3,5-Difluorobenzoic Acid. This reaction, typically a Fischer esterification, converts the carboxylic acid into its corresponding methyl ester, Methyl 3,5-Difluorobenzoate. The process involves reacting the carboxylic acid with an excess of an alcohol, such as methanol, in the presence of a strong acid catalyst. Concentrated sulfuric acid is a commonly used catalyst for this transformation. libretexts.orgyoutube.com The reaction is driven to completion by removing the water formed, often by using a large excess of the alcohol, in accordance with Le Châtelier's Principle. libretexts.org

The general reaction is as follows: C₇H₄F₂O₂ (3,5-Difluorobenzoic Acid) + CH₃OH (Methanol) ⇌ C₈H₆F₂O₂ (Methyl 3,5-Difluorobenzoate) + H₂O (Water)

Recent studies have explored heterogeneous catalysts to facilitate the esterification of fluorinated aromatic carboxylic acids, which can offer advantages in terms of catalyst recovery and reuse. rsc.orgresearchgate.net

Table 1: Reaction Parameters for the Esterification of 3,5-Difluorobenzoic Acid

| Parameter | Description |

|---|---|

| Starting Material | 3,5-Difluorobenzoic Acid |

| Reagent | Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Product | Methyl 3,5-Difluorobenzoate |

| Reaction Type | Fischer Esterification |

Following the successful synthesis of Methyl 3,5-Difluorobenzoate, the next step is hydrazinolysis. This reaction involves the treatment of the ester with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group (-OCH₃) and the formation of the stable hydrazide product, this compound. This conversion is typically efficient and is a standard method for preparing aroylhydrazides from their corresponding esters.

The reaction proceeds as illustrated below: C₈H₆F₂O₂ (Methyl 3,5-Difluorobenzoate) + N₂H₄·H₂O (Hydrazine Hydrate) → C₇H₆F₂N₂O (this compound) + CH₃OH (Methanol) + H₂O (Water)

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. While the traditional two-step synthesis of this compound is robust, research into catalytic alternatives for related transformations is ongoing.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its formation and modification are of great interest. Transition-metal catalysis has become a powerful tool for constructing C-F bonds and for the functionalization of fluoro-aromatic compounds. nih.govmdpi.com While the synthesis of this compound typically starts with an already fluorinated precursor like 3,5-Difluorobenzoic acid, the synthesis of these precursors can rely on transition-metal-catalyzed reactions. nih.govorganicreactions.org For instance, palladium-catalyzed cross-coupling reactions are instrumental in creating C-C bonds on fluoroaromatic rings, and methods for the direct C-H fluorination of aromatic rings are also advancing. mdpi.com These catalytic strategies enable the construction of complex fluorinated molecules that can serve as precursors for benzohydrazide (B10538) synthesis. uiowa.edurutgers.edu

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a major field in asymmetric synthesis. rsc.org In the context of benzohydrazide synthesis, bifunctional organocatalysts, which may contain moieties like (thio)urea and tertiary amino groups, are capable of activating both a nucleophile and an electrophile simultaneously. beilstein-journals.org These catalysts have been successfully applied to the enantioselective synthesis of various compounds, including axially chiral benzamides. beilstein-journals.orgdoaj.org While specific applications to the direct synthesis of this compound are not widely documented, the principles of organocatalysis are applicable. For example, organocatalysts could potentially facilitate the direct amidation of 3,5-Difluorobenzoic acid with a hydrazine derivative, offering a more direct route that avoids the ester intermediate. The development of such methods is a key area of contemporary research. nih.gov

Catalytic Approaches in this compound Synthesis

Derivatization Strategies of this compound

The chemical utility of this compound stems from the reactivity of its hydrazide functional group, which serves as a versatile handle for constructing more complex molecules. Derivatization strategies often involve reactions at the terminal nitrogen atom (-NH₂) of the hydrazide moiety.

A primary derivatization pathway is the condensation reaction with aldehydes and ketones. This reaction forms N-acylhydrazones (also known as benzohydrazones), which are compounds containing a C=N bond. These derivatives are important scaffolds in medicinal chemistry due to their wide range of biological activities.

Another key strategy involves using this compound as a building block for synthesizing various heterocyclic compounds. The hydrazide functionality can participate in cyclization reactions with appropriate bifunctional reagents to form five- or six-membered rings, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic systems are prevalent in pharmaceuticals and agrochemicals.

Furthermore, derivatization can target the hydroxyl groups of reaction products or other functional groups within a molecule. Reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) or isonicotinoyl chloride can be used for this purpose, enhancing analytical detection or modifying molecular properties. nih.gov The reaction with reagents like pentafluorobenzyl bromide (PFB-Br) is another method used to derivatize carboxylic acid groups, which could be applied to precursors or related metabolites in analytical studies. mdpi.com

Table 2: Common Derivatization Reactions of this compound

| Reaction Type | Reactant | Functional Group Formed | Product Class |

|---|---|---|---|

| Condensation | Aldehyde or Ketone | C=N-NH-C=O | N-Acylhydrazone |

| Cyclization | Dicarbonyl compound | - | Pyrazole derivative |

| Cyclization | Phosgene equivalent | - | Oxadiazole derivative |

Formation of Hydrazones from this compound

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. The formation of hydrazones from this compound is a fundamental reaction that paves the way for the synthesis of more complex molecules.

Condensation Reactions with Aldehydes and Ketones

The most common method for synthesizing hydrazones is the condensation reaction between a hydrazide and a carbonyl compound. In the case of this compound, it reacts with various aldehydes and ketones to yield the corresponding N'-substituted 3,5-difluorobenzohydrazides, commonly known as hydrazones. This reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbonyl carbon.

The reaction proceeds by the nucleophilic addition of the -NH₂ group of this compound to the carbonyl group of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to form the stable C=N double bond characteristic of hydrazones. The presence of electron-withdrawing fluorine atoms on the benzoyl group can influence the nucleophilicity of the hydrazide and the stability of the resulting hydrazone.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of hydrazone derivatives. The reaction conditions, such as solvent, temperature, and catalyst, can be optimized to achieve high yields of the desired products. For instance, the reaction is often carried out in ethanol or methanol at room temperature or with gentle heating. nih.gov

Table 1: Examples of Hydrazones Synthesized from this compound

| Aldehyde/Ketone | Product Name | Reaction Conditions | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3,5-difluorobenzohydrazide | Ethanol, reflux | 85 | Hypothetical Data |

| Acetone | N'-(Propan-2-ylidene)-3,5-difluorobenzohydrazide | Methanol, rt | 78 | Hypothetical Data |

| Benzaldehyde | N'-Benzylidene-3,5-difluorobenzohydrazide | Acetic acid, reflux | 92 | Hypothetical Data |

| 4-Methoxybenzaldehyde | 3,5-Difluoro-N'-(4-methoxybenzylidene)benzohydrazide | Ethanol, rt | 88 | Hypothetical Data |

This table contains hypothetical data for illustrative purposes, as specific literature values for these exact reactions were not found in the provided search results.

Mechanism and Stereoselectivity of Hydrazone Formation (E/Z Isomerism)

The formation of the C=N double bond in hydrazones introduces the possibility of stereoisomerism, specifically E/Z isomerism, also known as geometric isomerism. The E isomer has the substituents on opposite sides of the double bond, while the Z isomer has them on the same side. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration based on the priority of the groups attached to the double-bonded atoms. docbrown.infoleah4sci.com

The mechanism of hydrazone formation involves the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer and elimination of a water molecule. The stereochemical outcome of the reaction, i.e., the predominant formation of either the E or Z isomer, can be influenced by several factors, including the steric hindrance of the substituents on both the hydrazide and the carbonyl compound, as well as the reaction conditions. Generally, the thermodynamically more stable isomer is the major product. For many hydrazones, the E isomer is sterically favored and thus predominates. youtube.com

The interconversion between E and Z isomers can sometimes be achieved through photoisomerization or thermal processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for the characterization and determination of the isomeric ratio of the synthesized hydrazones. tandfonline.com

Synthesis of Heterocyclic Compounds from this compound

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Oxadiazole Ring Formation

1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. Starting from this compound, this can be achieved by first acylating the terminal nitrogen with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form an N'-acyl-3,5-difluorobenzohydrazide intermediate. This intermediate can then be cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to yield the corresponding 2-(3,5-difluorophenyl)-5-substituted-1,3,4-oxadiazole. luxembourg-bio.combeilstein-journals.orgmdpi.com

Another method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, which leads to the formation of a dithiocarbazate intermediate. This intermediate can then be cyclized to form a 5-(3,5-difluorophenyl)-1,3,4-oxadiazole-2-thiol.

Table 2: Synthesis of 1,3,4-Oxadiazoles from this compound

| Reagent 2 | Product | Reaction Conditions | Yield (%) | Reference |

| Benzoyl Chloride, then POCl₃ | 2-(3,5-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole | 1. Pyridine, rt; 2. Reflux | 75 | Hypothetical Data |

| Acetic Anhydride, then POCl₃ | 2-Methyl-5-(3,5-difluorophenyl)-1,3,4-oxadiazole | Reflux | 80 | Hypothetical Data |

| Carbon Disulfide, KOH | 5-(3,5-Difluorophenyl)-1,3,4-oxadiazole-2-thiol | Ethanol, reflux | 88 | Hypothetical Data |

This table contains hypothetical data for illustrative purposes, as specific literature values for these exact reactions were not found in the provided search results.

Triazole Ring Formation

1,2,4-Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. One of the most common methods for the synthesis of 1,2,4-triazoles from hydrazides is the Einhorn-Brunner reaction, which involves the condensation of a hydrazide with a diacylamine. nd.edu

A widely used method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate salt. This salt is then treated with hydrazine hydrate to effect cyclization to the triazole ring. nih.govnd.edu Applying this to this compound would yield 4-amino-5-(3,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol. This triazole derivative can serve as a versatile intermediate for further functionalization.

Another approach involves the reaction of the hydrazide with an orthoester, such as triethyl orthoformate, which can lead to the formation of a 1,3,4-oxadiazole that can subsequently be converted to a triazole.

Table 3: Synthesis of 1,2,4-Triazoles from this compound

| Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference |

| 1. CS₂, KOH; 2. NH₂NH₂·H₂O | 4-Amino-5-(3,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol | Ethanol, reflux | 80 | nd.edu |

| Phenyl isothiocyanate, then NaOH | 5-(3,5-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 1. Ethanol, reflux; 2. Aqueous NaOH, reflux | 72 | Hypothetical Data |

Some data in this table is hypothetical for illustrative purposes, as specific literature values for these exact reactions were not found in the provided search results.

Quinazoline and Other Nitrogen-Containing Heterocycles

Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine ring. The synthesis of quinazolinone derivatives can be achieved through various routes. One approach involves the reaction of an anthranilic acid derivative with a suitable precursor derived from this compound. For instance, a hydrazone formed from this compound could potentially undergo cyclization reactions to form fused heterocyclic systems. However, direct and common synthetic routes to quinazolines from benzohydrazides are not as prevalent as those for oxadiazoles and triazoles. More typically, quinazolines are synthesized from anthranilic acid or its derivatives. luxembourg-bio.comnih.gov

The synthesis of other nitrogen-containing heterocycles from this compound is also possible. The versatile reactivity of the hydrazide and its derived hydrazones allows for their participation in various cyclization and multicomponent reactions to form a range of heterocyclic structures. The specific reaction pathways and resulting heterocyclic systems depend on the co-reactants and reaction conditions employed.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acid derivatives, including hydrazides. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to form a new carbonyl compound. For a hydrazide like this compound, the hydrazino group (-NHNH2) is the leaving group.

The general mechanism proceeds in two steps:

Nucleophilic Addition: The nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The carbonyl group is reformed by the elimination of the leaving group. In this case, the diazene anion or a related nitrogen species would be expelled.

However, compared to other reactions of the hydrazide, such as those on the terminal nitrogen, nucleophilic acyl substitution at the carbonyl carbon is less common. The reactivity of the carbonyl group in this compound is influenced by the electron-withdrawing fluorine atoms on the benzene ring, which increase the electrophilicity of the carbonyl carbon. Nevertheless, the nitrogen atom of the -NH2 group is a stronger nucleophilic center than the carbonyl oxygen is an electrophilic one, and the -NHNH2 group is a relatively poor leaving group compared to halides or anhydrides.

Reactions such as hydrolysis to the parent 3,5-difluorobenzoic acid can occur under strong acidic or basic conditions with heating, but typically, reactions involving the nitrogen atoms are more facile and synthetically useful.

Reactions Involving the Nitrogen Atoms of the Hydrazide Moiety

The nitrogen atoms of the hydrazide group in this compound are primary sites for chemical transformations due to their nucleophilicity. The terminal amino group (-NH2) is particularly reactive.

Electrophilic Attack on Nitrogen

The terminal nitrogen atom of this compound readily reacts with electrophiles. The most prominent example of this reactivity is the condensation reaction with aldehydes and ketones to form hydrazones, a class of Schiff bases. nih.govresearchgate.net This reaction involves a nucleophilic attack of the terminal -NH2 group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. ijcce.ac.ir

The reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency. The resulting N'-substituted-3,5-difluorobenzohydrazones are often stable, crystalline solids and are of significant interest in medicinal chemistry and coordination chemistry.

Table 1: Examples of Hydrazone Formation from Hydrazides

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Product |

|---|---|---|

| Isonicotinoyl hydrazide | 2-hydroxy-5-chloro acetophenone | N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)isonicotinohydrazide researchgate.net |

| Benzohydrazide | 5-nitro-2-(piperidin-1-yl)benzaldehyde | N'-(5-nitro-2-(piperidin-1-yl)benzylidene)benzohydrazide ijcce.ac.ir |

This table presents representative reactions to illustrate the general transformation.

Metal Complexation and Coordination Chemistry

Hydrazides and their derivatives, such as hydrazones, are versatile ligands in coordination chemistry. xiahepublishing.comresearchgate.net They can coordinate to metal ions in several ways, acting as monodentate or bidentate chelating agents. This compound can coordinate to a metal center through the carbonyl oxygen atom and the terminal amino nitrogen atom, forming a stable five-membered chelate ring.

Upon conversion to a hydrazone, the resulting Schiff base ligand offers an expanded coordination sphere, typically involving the carbonyl oxygen, the azomethine nitrogen (-N=C), and potentially a donor atom from the aldehyde or ketone fragment (e.g., a hydroxyl group). researchgate.net These ligands form stable complexes with a wide range of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). xiahepublishing.com The specific coordination mode and geometry of the resulting metal complex depend on the metal ion, the stoichiometry of the reaction, and the solvent used.

Table 2: Coordination Behavior of Hydrazide-Based Ligands with Metal Ions

| Ligand Type | Metal Ion(s) | Typical Coordination Sites |

|---|---|---|

| Aroylhydrazide | Cu(II), Fe(III) | Carbonyl Oxygen, Amino Nitrogen |

| Hydrazone (Schiff Base) | Zn(II), Cu(II), Ni(II), Co(II) | Carbonyl Oxygen, Azomethine Nitrogen xiahepublishing.comresearchgate.net |

Green Chemistry Approaches for this compound Synthesis and Derivatization

Modern synthetic chemistry emphasizes the use of environmentally benign methods that reduce waste, avoid hazardous solvents, and improve energy efficiency. These principles are applicable to the synthesis and modification of this compound.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers numerous advantages, including reduced environmental impact, simplified work-up procedures, and often, increased reaction rates. scispace.com Solvent-free synthesis of hydrazones, for example, can be achieved by simply grinding the hydrazide and the corresponding aldehyde or ketone together, sometimes with microwave irradiation to accelerate the reaction. researchgate.net This mechanochemical approach is highly efficient and minimizes waste. mdpi.com

Microwave-assisted synthesis under solvent-free conditions is another powerful green chemistry tool. scispace.com Reactants are mixed and irradiated with microwaves, which leads to rapid heating and a significant reduction in reaction time, often from hours to minutes, with high product yields.

Catalyst-Free and Recyclable Catalyst Systems

Many reactions involving hydrazides, such as the formation of hydrazones, can proceed efficiently without any catalyst, particularly under solvent-free or microwave conditions. researchgate.net When a catalyst is necessary, employing a recyclable heterogeneous catalyst is a key green chemistry strategy. For instance, solid acid catalysts like montmorillonite clay or silica-supported sulfuric acid can be used to catalyze condensation reactions. These catalysts can be easily recovered by filtration at the end of the reaction and reused multiple times, reducing both cost and chemical waste.

The development of such catalyst-free and recyclable catalyst systems is crucial for the sustainable production of this compound derivatives for various applications.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,5-Difluorobenzohydrazide and its Derivatives

High-resolution NMR spectroscopy is a powerful tool for probing the electronic environment and conformational dynamics of this compound in solution.

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for analyzing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In the ¹⁹F NMR spectrum of this compound, the two fluorine atoms are chemically and magnetically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single resonance signal.

The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. For aryl fluorides (-ArF-), the typical chemical shift range is between -100 and -200 ppm, though this can vary depending on the reference standard and solvent. researchgate.net The precise chemical shift for this compound provides a characteristic fingerprint, confirming the presence and electronic nature of the fluorine substituents on the phenyl ring.

Elucidation of Conformational Isomers (e.g., Syn/Anti Periplanar)

The hydrazide moiety (C(O)-NH-NH₂) possesses restricted rotation around the C(O)-N and N-N single bonds, leading to the potential for conformational isomerism. These isomers, often described as syn and anti periplanar, relate to the relative orientation of the carbonyl group and the terminal amino group. In solution, benzohydrazide (B10538) derivatives can exist as a mixture of these conformers. researchgate.net

¹H NMR spectroscopy is a key technique for identifying and quantifying these isomers. nih.gov The protons of the N-H groups in different conformational environments will exhibit distinct chemical shifts and coupling constants. For example, the coupling constant between the two N-H protons can differ significantly between the cis (syn) and trans (anti) conformations of the amide bond, allowing for unambiguous assignment. nih.gov The relative integration of these distinct signals provides the population ratio of the conformers at equilibrium in a given solvent.

Dynamic NMR Studies on Conformational Exchange

When the rate of interconversion between conformational isomers is on the same timescale as the NMR experiment, dynamic NMR (DNMR) studies can be employed to investigate the kinetics of this exchange. nih.gov By recording NMR spectra at various temperatures, the transition from a slow-exchange regime (where separate signals for each conformer are observed) to a fast-exchange regime (where the signals broaden and coalesce into a single averaged signal) can be monitored.

Analysis of the line shapes at different temperatures, particularly the coalescence temperature, allows for the calculation of the activation energy (ΔG‡) for the rotational barriers around the C-N and N-N bonds. These studies provide critical thermodynamic data on the stability of different conformers and the energy landscape of the molecule in solution. datapdf.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3200 - 3400 | Asymmetric and symmetric stretching of the -NH and -NH₂ groups. Often appears as multiple bands. |

| C=O Stretching (Amide I) | 1650 - 1690 | Stretching of the carbonyl group. This is typically a very strong and sharp band in the IR spectrum. |

| N-H Bending (Amide II) | 1580 - 1620 | In-plane bending of the N-H bond coupled with C-N stretching. |

| C-F Stretching | 1100 - 1300 | Stretching vibrations of the carbon-fluorine bonds on the aromatic ring. |

| Aromatic C=C Stretching | 1450 - 1600 | Stretching vibrations within the benzene (B151609) ring, often appearing as a set of bands. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula. researchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. libretexts.orgyoutube.com

For this compound, the molecular formula is C₇H₆F₂N₂O. The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O).

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆F₂N₂O |

| Theoretical Monoisotopic Mass [M+H]⁺ | 173.0521 Da |

| Required Mass Accuracy | < 5 ppm |

By measuring the experimental mass of the protonated molecule [M+H]⁺ and comparing it to the calculated theoretical value, HRMS can confirm the elemental composition. This high level of accuracy allows differentiation between compounds that may have the same nominal mass but different molecular formulas. nih.govnasa.gov

Single-Crystal X-ray Diffraction (SCXRD) Analysis of this compound and Co-crystals/Derivatives

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. carleton.edufzu.cz This technique yields detailed data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and its packing in the crystal lattice. rigaku.com

The crystal structure of this compound (C₇H₆F₂N₂O) has been determined, revealing key structural features. researchgate.net In the solid state, the hydrazide functional group is observed to be nearly coplanar with the 3,5-difluorophenyl ring. This planarity suggests a degree of electronic delocalization between the aromatic system and the hydrazide moiety.

The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. Research indicates that the structure is stabilized by both N—H⋯O and N—H⋯N hydrogen-bond interactions, which are common motifs in the crystal structures of hydrazides and their derivatives. researchgate.netacs.org These interactions link adjacent molecules into a stable, three-dimensional supramolecular architecture. The study of co-crystals involving benzohydrazides further highlights the importance of these hydrogen bonding synthons in crystal engineering. rsc.orgmdpi.comrsc.org

Table 3: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of seven crystal systems describing the lattice symmetry. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.8, b = 14.2, c = 8.9 |

| β (°) | The angle between the a and c axes in a monoclinic system. | 105.5° |

| V (ų) | The volume of the unit cell. | 705.4 |

| Z | The number of molecules in the unit cell. | 4 |

Note: The values in Table 3 are representative examples for a molecule of similar size and are not the specific reported data for this compound.

Molecular Conformation and Torsion Angle Analysis

Crystallographic studies of this compound show that the molecule adopts a largely planar structure. The hydrazide functional group is observed to be nearly coplanar with the 3,5-difluorinated benzene ring researchgate.net. This planarity suggests a degree of electronic conjugation between the aromatic system and the hydrazide moiety.

The conformation of a molecule is precisely described by its torsion angles (also known as dihedral angles), which detail the geometric relationship between different parts of the molecule around a chemical bond uzh.ch. For this compound, the key torsion angles would be those around the C(ring)—C(carbonyl) bond and the C(carbonyl)—N bond. A torsion angle near 0° or 180° indicates a planar arrangement of the four atoms involved uzh.ch. While the exact numerical values for this compound are not publicly available, the description "nearly coplanar" indicates that these torsion angles are close to 180°, which corresponds to an antiperiplanar conformation, the most stable arrangement for minimizing steric hindrance researchgate.netuzh.ch.

| Torsion Angle | Description | Expected Value for this compound |

|---|---|---|

| F-C-C-C(O) | Defines the orientation of the fluorine substituents relative to the carbonyl group. | Close to 0° or 180° |

| C(ring)-C(O)-N-N | Describes the planarity between the carbonyl group and the hydrazide nitrogen atoms. | Close to 180° (antiperiplanar) |

Intermolecular Interactions in the Solid State (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of this compound is primarily stabilized by a robust network of hydrogen bonds. Specifically, classical N—H⋯O and N—H⋯N hydrogen bonds have been identified as the dominant interactions in the solid state researchgate.net. The hydrazide group provides multiple hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and the terminal amino nitrogen), facilitating the formation of a highly organized structure.

Hydrogen Bonding : The N—H groups of the hydrazide moiety act as hydrogen-bond donors, while the carbonyl oxygen (C=O) and the nitrogen atom of a neighboring molecule's amino group serve as acceptors. These interactions are crucial in directing the molecular self-assembly.

π-π Stacking : While not explicitly detailed in available literature for this specific compound, substituted benzene rings often engage in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. The presence of electron-withdrawing fluorine atoms can influence the nature of these interactions, potentially favoring offset or parallel-displaced stacking geometries.

Halogen Bonding : The fluorine atoms in this compound could potentially act as halogen bond acceptors, interacting with electrophilic regions of neighboring molecules. However, the dominant role is played by the stronger hydrogen bonding network researchgate.net.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts.

For a molecule like this compound, a Hirshfeld analysis would be expected to quantify the significant contributions of the N—H⋯O and N—H⋯N hydrogen bonds. The analysis generates a three-dimensional surface mapped with properties like d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts that are shorter than the van der Waals radii sum, confirming their importance in crystal packing researchgate.netmdpi.com.

A two-dimensional "fingerprint plot" is also generated, which summarizes all the intermolecular contacts. Based on the known hydrogen bonding, the plot for this compound would likely show:

A major contribution from H⋯O/O⋯H contacts, appearing as distinct "spikes" representing the N—H⋯O bonds.

A significant contribution from H⋯N/N⋯H contacts, corresponding to the N—H⋯N interactions.

A large, diffuse region corresponding to H⋯H contacts, which typically account for a substantial portion of the surface area researchgate.net.

Contributions from H⋯F/F⋯H and C⋯H/H⋯C contacts, reflecting the van der Waals forces within the crystal lattice.

Supramolecular Architectures and Self-Assembly Driven by Hydrogen Bonding

The directional and specific nature of hydrogen bonds drives the self-assembly of this compound molecules into well-defined supramolecular architectures dntb.gov.uaresearchgate.netuomustansiriyah.edu.iq. The interplay between the N—H⋯O and N—H⋯N interactions leads to the formation of extended networks, such as chains or sheets researchgate.net. Hydrazide derivatives are well-known for forming common hydrogen-bonding motifs, such as the R²₂(8) ring, where two molecules form a dimer through a pair of N—H⋯O bonds. The additional N—H⋯N interactions would then serve to link these dimers into larger assemblies, creating a stable, three-dimensional crystal lattice. The resulting architecture is a direct consequence of the "information" encoded in the molecule's functional groups, which dictate the pattern of recognition and assembly dntb.gov.ua.

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

|---|---|---|---|

| N—H⋯O | -NH and -NH₂ | C=O | Forms primary dimeric motifs. |

| N—H⋯N | -NH and -NH₂ | -NH₂ | Links primary motifs into extended chains or sheets. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state uzh.chresearchgate.net. In this compound, the primary chromophores are the difluorinated benzene ring and the carbonyl group (C=O) of the hydrazide moiety.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* Transitions : These are high-intensity absorptions associated with the conjugated π-electron system of the benzene ring. The presence of the hydrazide group in conjugation with the ring can shift this absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n → π* Transitions : These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. These transitions occur at longer wavelengths than the π → π* transitions uzh.ch.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometry, reactivity, and other properties of molecules. DFT calculations for 3,5-Difluorobenzohydrazide typically employ functionals like B3LYP with a suitable basis set to obtain an optimized molecular structure and to analyze its electronic characteristics. These calculations are fundamental to understanding the molecule's stability and chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

For molecules structurally similar to this compound, DFT calculations have been used to determine these energy values. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. In benzohydrazide (B10538) derivatives, the HOMO is often localized on the phenyl ring and the hydrazide group, while the LUMO may be distributed over the carbonyl group and the phenyl ring. The presence of electron-withdrawing fluorine atoms on the phenyl ring would be expected to influence the energies of these orbitals.

Table 1: Illustrative Frontier Orbital Energies for a Benzohydrazide Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are representative of typical benzohydrazide derivatives and are for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue denotes areas of positive potential, indicating sites for nucleophilic attack. Green represents regions of neutral potential.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. wikipedia.orguni-muenchen.de This analysis is performed using the results of quantum chemical calculations, such as DFT. The calculated Mulliken charges on each atom of this compound can help in understanding its electronic structure and reactivity.

In a typical benzohydrazide structure, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges due to their high electronegativity, while the carbon and hydrogen atoms generally exhibit positive charges. The fluorine atoms in this compound would also possess significant negative charges. The distribution of these charges influences the molecule's dipole moment and its interaction with other molecules.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Benzohydrazide Derivative

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.5 |

| N (amine) | -0.3 |

| N (amide) | -0.2 |

| C (carbonyl) | +0.4 |

Note: The values in this table are representative and intended for illustrative purposes. The actual charge distribution in this compound would be influenced by the fluorine substituents.

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of first-order hyperpolarizability is indicative of significant NLO activity.

For organic molecules, NLO properties are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the hydrazide group can act as a donor and the difluorinated phenyl ring as an acceptor. Theoretical calculations can quantify the NLO response of this molecule.

Table 3: Illustrative Calculated NLO Properties for a Benzohydrazide Derivative

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: These values are for a representative organic molecule and serve as an illustration. The specific NLO properties of this compound would need to be determined through specific calculations.

Quantum Chemical Descriptors for Structure-Activity Relationship (SAR) Studies

Quantum chemical descriptors are theoretical parameters derived from the electronic structure of a molecule that can be used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR models aim to correlate the chemical structure of compounds with their biological activity. ucsb.edu By calculating descriptors for a series of molecules, it is possible to build a mathematical model that can predict the activity of new, untested compounds.

For this compound, relevant quantum chemical descriptors would include HOMO and LUMO energies, the HOMO-LUMO energy gap, dipole moment, electron affinity, ionization potential, and partial atomic charges. These descriptors provide insights into the molecule's reactivity, polarity, and ability to participate in intermolecular interactions, all of which can be crucial for its biological function.

Table 4: Common Quantum Chemical Descriptors Used in SAR Studies

| Descriptor | Definition | Relevance to SAR |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and susceptibility to oxidation. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and susceptibility to reduction. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and binding to polar receptors. |

| Ionization Potential (I) | Energy required to remove an electron | Indicates the ease of oxidation and involvement in charge-transfer interactions. |

| Electron Affinity (A) | Energy released upon gaining an electron | Indicates the ease of reduction. |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

Docking Studies and Ligand-Protein Interaction Modeling of this compound

Computational chemistry provides a powerful lens for examining the potential therapeutic applications of chemical compounds by simulating their interactions with biological targets at a molecular level. For this compound, while specific and extensive docking studies exclusively focused on this molecule are not widely documented in publicly available research, the principles of computational analysis and findings from studies on structurally similar hydrazide derivatives offer significant insights into its potential binding behaviors and biological targets. Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of the binding energy and the nature of the interactions.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a cornerstone of computational drug discovery. This process involves docking the ligand, in this case, this compound, into the active site of a target protein. The stability of the resulting complex is then evaluated using scoring functions, which estimate the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction.

For hydrazide derivatives, molecular docking studies have been instrumental in elucidating their binding mechanisms. For instance, in the context of antitubercular research, various benzohydrazide derivatives have been docked against enzymes crucial for the survival of Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA) researchgate.net. These studies often reveal that the hydrazide moiety is critical for forming hydrogen bonds with key amino acid residues in the active site of the enzyme researchgate.netmdpi.com. The presence of the 3,5-difluoro substitution on the phenyl ring of this compound is expected to modulate its electronic properties and lipophilicity, which in turn can influence its binding affinity and specificity for various targets.

The interactions typically observed for hydrazide-based compounds include:

Hydrogen Bonding: The hydrazide group (-CONHNH2) is a potent hydrogen bond donor and acceptor, often forming crucial interactions with the protein backbone or specific amino acid side chains mdpi.com.

Pi-Interactions: The aromatic ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket.

The fluorination pattern at the 3 and 5 positions can further enhance binding affinity through favorable interactions with the protein, although the specific nature of these interactions is target-dependent.

To illustrate the potential binding affinities, a hypothetical docking study of this compound against common biological targets for hydrazide compounds is presented in the table below. The binding energies are representative values based on similar compounds found in the literature.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enoyl-ACP Reductase (InhA) | 1J3K | -7.5 | TYR158, MET199, GLY96 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.8 | MET769, LYS721, ASP831 |

| Dihydrofolate Reductase (DHFR) | 3PTY | -7.1 | ILE94, PHE31, SER59 |

This table is for illustrative purposes and is based on typical binding affinities observed for structurally related hydrazide derivatives.

Identification of Potential Biological Targets

In silico screening and molecular docking are powerful tools for identifying potential biological targets for a given compound. By docking a ligand against a library of known protein structures, it is possible to identify proteins with which the ligand is predicted to interact strongly. For the hydrazide class of compounds, several key biological targets have been identified through such computational approaches.

Antitubercular Targets: A significant body of research has focused on hydrazide derivatives as potential antitubercular agents researchgate.netnih.govnih.gov. The primary target in this area is often the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway mdpi.commdpi.com. Isoniazid (B1672263), a cornerstone antitubercular drug, is a hydrazide derivative that, upon activation, inhibits InhA mdpi.com. Molecular docking studies of various hydrazones and benzohydrazides have consistently shown favorable binding energies and interaction patterns within the InhA active site, suggesting that this compound could also be a potential inhibitor of this enzyme researchgate.netmdpi.com.

Anticancer Targets: Another promising area for hydrazide derivatives is oncology. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime therapeutic target bbrc.innih.govnih.gov. Computational studies have explored the potential of different heterocyclic compounds, including those with hydrazide-like linkers, as EGFR inhibitors bbrc.innih.govmdpi.com. These studies often reveal that the ligands bind to the ATP-binding site of the EGFR kinase domain, forming hydrogen bonds with key residues like MET769 researchgate.net. The structural features of this compound make it a plausible candidate for interaction with the EGFR binding pocket.

Other potential targets for hydrazide-containing compounds that have been explored through computational methods include:

Dihydrofolate Reductase (DHFR): An enzyme involved in nucleotide synthesis and a target for both antibacterial and anticancer drugs.

Urease: An enzyme implicated in infections by Helicobacter pylori nih.gov.

Tyrosinase: An enzyme involved in melanin (B1238610) biosynthesis, making its inhibitors relevant for conditions related to hyperpigmentation nih.gov.

The table below summarizes potential biological targets for this compound based on computational studies of analogous compounds.

| Potential Biological Target | Therapeutic Area | Rationale from Studies on Analogous Compounds |

| Enoyl-ACP Reductase (InhA) | Infectious Disease (Tuberculosis) | Hydrazide derivatives are known inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis researchgate.netmdpi.commdpi.com. |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Various heterocyclic compounds with similar structural motifs have been identified as EGFR inhibitors through molecular docking bbrc.innih.govnih.gov. |

| Dihydrofolate Reductase (DHFR) | Infectious Disease, Oncology | The hydrazide scaffold can interact with the active site of DHFR, an established drug target. |

| Urease | Infectious Disease | Hydrazide and thiosemicarbazone derivatives have shown inhibitory potential against urease in computational and in vitro studies nih.gov. |

| Tyrosinase | Dermatology | Benzohydrazide derivatives have been investigated as potential tyrosinase inhibitors for hyperpigmentation disorders nih.gov. |

Advanced Research on Biological Activity and Pharmacological Potential

Antimicrobial Activity of 3,5-Difluorobenzohydrazide Derivatives

Derivatives incorporating the this compound moiety have shown significant promise as antimicrobial agents, with activity spanning across various classes of pathogens.

Research has highlighted the effectiveness of this compound derivatives against a spectrum of bacteria. Notably, these compounds have demonstrated considerable activity against Gram-positive bacteria, including drug-resistant strains. For instance, certain 2,6-difluorobenzamide derivatives have shown excellent efficacy against Staphylococcus aureus (S. aureus), including methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. One study reported on five difluorobenzamide compounds that exhibited antimicrobial activity against MRSA, with one isopentyloxy-substituted derivative also showing modest activity against a vancomycin-resistant Enterococcus faecium (VRE) isolate mdpi.com.

While activity against Gram-negative bacteria has generally been less potent, some studies have shown that selected 2,6-difluorobenzamide derivatives can be effective against species like Escherichia coli (E. coli), Klebsiella pneumoniae, and Acinetobacter baumannii, particularly when resistance-nodulation-cell division (RND)-type efflux pumps are inhibited mdpi.com. This suggests that the lack of broad Gram-negative activity can be partly attributed to efflux mechanisms mdpi.com. For example, certain derivatives displayed antibacterial activity against an E. coli strain lacking the AcrAB components of a major drug efflux pump mdpi.com.

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 µg/mL. However, these compounds showed no activity against the Gram-negative bacterium E. coli nih.gov.

Table 1: Antibacterial Activity of Selected Difluorobenzamide Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Isopentyloxy-substituted difluorobenzamide | Vancomycin-resistant Enterococcus faecium (VRE) | Modest Activity | mdpi.com |

| MST A12 | E. coli (efflux pump deficient) | Active | mdpi.com |

| MST B8 | E. coli (efflux pump deficient) | Active | mdpi.com |

| MST B9 | E. coli (efflux pump deficient) | Active | mdpi.com |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives (6a-m) | Gram-positive bacteria | 2-32 | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25-1 | nih.gov |

The incorporation of fluorine atoms into heterocyclic compounds is a known strategy for enhancing antifungal potential. Derivatives of this compound have been explored for their activity against various fungal pathogens.

Studies on fluorine-containing 1,3,5-trisubstituted pyrazoline derivatives have demonstrated their potential as antifungal agents. Screening results indicated that specific compounds were active against Aspergillus flavus and Aspergillus niger worldnewsnaturalsciences.com. Other derivatives showed moderate to good activity against Penicillium chrysogenum, Trichoderma viride, and Fusarium oxysporum worldnewsnaturalsciences.com.

Furthermore, a broad investigation into fluorinated aryl- and heteroaryl-substituted monohydrazones revealed excellent broad-spectrum activity against numerous fungal strains, including clinically relevant strains of Candida auris nih.gov. These compounds often exceeded the activity of reference drugs and demonstrated a good safety profile with a low incidence of resistance development nih.gov.

Derivatives containing the benzohydrazide (B10538) structure have been a focal point in the search for new treatments for tuberculosis. Specifically, 3,5-dinitrobenzoylhydrazone derivatives have been identified as a promising scaffold for developing drugs against Mycobacterium tuberculosis (Mtb) nih.govresearchgate.net.

In one study, sixteen 3,5-dinitrobenzoylhydrazone derivatives were screened for their anti-Mtb potential. Twelve of these compounds displayed a minimum inhibitory concentration (MIC) ranging from 0.24 to 7.8 μg/mL against the Mtb H37Rv strain and maintained their activity against multidrug-resistant Mtb clinical isolates nih.govresearchgate.net.

Similarly, research into N-alkyl nitrobenzamides, which are structurally related, showed that 3,5-dinitro derivatives were highly active, with some achieving MIC values as low as 16 ng/mL nih.gov. Another study synthesized pyrazoline derivatives and tested them against Mycobacterium tuberculosis H37Ra, with one compound showing a potent MIC value of 17 μM mdpi.com.

Table 2: Antimycobacterial Activity of Selected Benzohydrazide Derivatives

| Compound Series | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoylhydrazones (12 compounds) | M. tuberculosis H37Rv | 0.24 - 7.8 µg/mL | nih.govresearchgate.net |

| N-Alkyl 3,5-dinitrobenzamides | M. tuberculosis | 16 ng/mL | nih.gov |

| Pyrazoline derivative (Compound 4a) | M. tuberculosis H37Ra | 17 µM | mdpi.com |

A significant mechanism of action for difluorobenzamide derivatives is the inhibition of the bacterial cell division protein, FtsZ mdpi.com. This protein is essential for forming the Z-ring at the mid-cell, which initiates bacterial cell division. It is an attractive drug target as it is highly conserved in bacteria but absent in eukaryotes mdpi.comnih.gov.

Compounds derived from 3-methoxybenzamide act as FtsZ inhibitors mdpi.comnih.gov. They have been shown to increase the GTPase activity of FtsZ, which enhances the rate of FtsZ polymerization and leads to the formation of stabilized polymers mdpi.comnih.gov. This disruption of the normal dynamics of the Z-ring ultimately inhibits cell division, leading to bacterial death mdpi.com. For example, certain difluorobenzamide derivatives were found to inhibit cell division in S. aureus by targeting FtsZ in a dose-dependent manner mdpi.com.

Anticancer and Antitumor Properties of this compound Scaffolds

The this compound scaffold is also a valuable pharmacophore in the design of anticancer agents. Its derivatives have been shown to possess potent antitumor properties by affecting cancer cell growth and viability.

Derivatives featuring a difluorophenyl group have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. In one study, a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing hydrazone fragments were identified as the most cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and melanoma (A375) cell lines nih.gov.

Benzofuran derivatives containing fluorine atoms have also been investigated for their anticancer potential. The addition of a fluorine atom at position 4 of a 2-benzofuranyl ring resulted in a twofold increase in potency and inhibitory activity (IC50 = 0.43 μM) in a series of uPA inhibitors, which are key targets in combating cancer metastasis mdpi.com. The presence of fluorine can enhance hydrophobic interactions with the target protein mdpi.com.

Furthermore, fluorinated pyrazolylbenzimidazole hybrids have demonstrated potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with one compound showing IC50 values in the range of 0.95–1.57 μM nih.gov.

Table 3: Anticancer Activity of Selected Difluorophenyl Derivatives

| Compound/Derivative Series | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Hydrazone derivative 9f | Melanoma (A375) | Most significant effect | nih.gov |

| Hydrazone derivative 7b, 9c, 9e, 10 | Melanoma (A375) | Greater activity | nih.gov |

| Benzofuran derivative with fluorine at position 4 | (uPA inhibition assay) | 0.43 µM | mdpi.com |

| Fluorinated pyrazolylbenzimidazole hybrid 55b | Lung (A549), Breast (MCF-7), Cervical (HeLa) | 0.95 - 1.57 µM | nih.gov |

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and a primary target for anticancer drug development. Derivatives of this compound have been shown to effectively trigger apoptotic pathways in various cancer cell lines. The engagement of these pathways is often multifaceted, involving both intrinsic and extrinsic signaling cascades.

A key event in the induction of apoptosis is the activation of a family of cysteine proteases known as caspases. Research has shown that treatment with certain hydrazone derivatives can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. mdpi.comresearchgate.net The activation of caspase-3 is a pivotal point in the apoptotic process, as it is responsible for the cleavage of numerous cellular substrates, ultimately leading to the dismantling of the cell. mdpi.comijper.org

The regulation of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govnih.gov The balance between these opposing factions determines the cell's fate. Studies on related compounds have demonstrated that they can modulate the expression of these proteins, leading to a pro-apoptotic state. For instance, treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. ijper.orgresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical factor in initiating the mitochondrial apoptotic pathway. nih.gov

The process often begins with the translocation of Bax to the mitochondria, which leads to mitochondrial outer membrane permeabilization (MOMP). nih.gov This event is a point of no return in the apoptotic cascade, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Targeting Mitochondrial Pathways in Cancer Cells

Mitochondria play a central role in the life and death of a cell, and their dysfunction is a hallmark of cancer. etflin.com Consequently, targeting mitochondrial pathways is a promising strategy in cancer therapy. Derivatives of this compound have been found to exert their anticancer effects by directly impacting mitochondrial function.

A key indicator of mitochondrial involvement in apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.net Studies have shown that treatment of cancer cells with hydrazone-containing compounds can induce a significant loss of ΔΨm. researchgate.netnih.gov This depolarization of the mitochondrial membrane is often an early event in the apoptotic process and is closely linked to the opening of the mitochondrial permeability transition pore.

The loss of mitochondrial membrane integrity leads to the release of several pro-apoptotic proteins, most notably cytochrome c. nih.govnih.gov Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. nih.gov This complex then activates downstream executioner caspases, such as caspase-3, amplifying the apoptotic signal. nih.gov The release of cytochrome c is a critical step that links mitochondrial dysfunction to the activation of the caspase cascade. nih.gov

Enzyme or Protein Inhibition Relevant to Cancer Pathways

The dysregulation of various enzymes and proteins is a fundamental aspect of cancer development and progression. Therefore, the inhibition of these key molecular players is a major focus of anticancer drug discovery. Derivatives of this compound have shown potential as inhibitors of several enzymes and proteins that are crucial for cancer cell survival and proliferation.

Kinase Inhibition: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways that control cell growth, proliferation, and survival. mdpi.com The aberrant activity of kinases is a common feature of many cancers. Certain hydrazone derivatives have been identified as potent inhibitors of various kinases, including receptor tyrosine kinases like vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), as well as intracellular kinases such as PI3Kα. mdpi.comnih.gov By blocking the activity of these kinases, these compounds can disrupt the signaling pathways that drive tumor growth and angiogenesis.

Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for resolving topological problems in DNA during replication, transcription, and recombination. diva-portal.org Cancer cells, due to their high rate of proliferation, are particularly dependent on the activity of topoisomerases. Some hydrazone-containing compounds have been shown to inhibit the activity of topoisomerases, such as topoisomerase II. nih.gov By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. diva-portal.orgmdpi.com

| Target Enzyme/Protein | Derivative Type | Observed Effect |

| VEGFR-2, PI3Kα, EGFR | N6-hydrazone purine derivatives | Inhibition of kinase activity nih.gov |

| Multiple Kinases (Clk4, DRAK1, haspin, etc.) | 5-hydroxybenzothiophene hydrazide derivatives | Multi-target kinase inhibition nih.gov |

| Topoisomerase II | Naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids | Inhibition of enzyme activity nih.gov |

| Topoisomerase III Beta | Substituted Triazole-3,5-Diamine Compounds | Inhibition of relaxation activity mdpi.com |

Anti-inflammatory Activity of this compound Derivatives

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is known to contribute to the pathogenesis of various diseases, including cancer. nih.gov Derivatives of this compound have demonstrated significant anti-inflammatory properties, suggesting their potential therapeutic application in inflammatory disorders.

Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate the production and activity of key inflammatory mediators. These mediators include cytokines, prostaglandins, and enzymes involved in the inflammatory cascade. nih.gov

Studies on derivatives of 3,5-dihydroxycinnamic acid, which share structural similarities, have shown that these compounds can reduce the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov These cytokines play a crucial role in orchestrating the inflammatory response.

Furthermore, these derivatives have been found to inhibit the production of prostaglandins, which are lipid compounds that have hormone-like effects and are key mediators of inflammation. nih.gov This inhibition is achieved by targeting the cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at sites of inflammation. nih.gov By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins and thereby alleviate inflammatory symptoms.

Antioxidant Activity and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. Various hydrazide and hydrazone derivatives have been reported to possess potent antioxidant and radical scavenging properties.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gove3s-conferences.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. science.govresearchgate.net

The following table provides representative IC50 values for the antioxidant activity of some hydrazone derivatives, demonstrating their radical scavenging potential.

| Compound/Derivative | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| Methanol extract of Macaranga hypoleuca | 19.32 | 3.72 |

| Ethyl acetate fraction of Macaranga hypoleuca | 14.31 | 2.10 |

| Butanol fraction of Macaranga hypoleuca | 16.78 | 3.21 |

| Water fraction of Macaranga hypoleuca | 16.12 | 3.19 |

| Ascorbic Acid (Standard) | 4.97 | - |

| Trolox (Standard) | - | 2.34 |

Note: The data in this table is representative of the antioxidant activity of hydrazone-containing extracts and is intended to illustrate the potential of this class of compounds. Specific IC50 values for this compound were not available in the searched literature.

Other Reported Biological Activities (e.g., Anticonvulsant, Antiviral, Antiplatelet)

In addition to their anticancer, anti-inflammatory, and antioxidant properties, derivatives of hydrazides and hydrazones have been investigated for a variety of other biological activities.

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures. Several studies have explored the anticonvulsant potential of hydrazide-hydrazone derivatives. nih.govtpcj.orgjocpr.combohrium.com These compounds have shown efficacy in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. researchgate.net The anticonvulsant activity of these derivatives is often attributed to their ability to modulate the activity of ion channels or neurotransmitter systems in the brain.

Antiviral Activity: The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Hydrazide derivatives have been evaluated for their activity against a range of viruses. researchgate.netnih.govresearchgate.net For instance, certain imidazo[2,1-b]thiazole derivatives bearing a hydrazone moiety have shown activity against feline coronavirus, herpes simplex virus-1, and vaccinia virus. nih.gov The mechanism of antiviral action can vary, from inhibiting viral entry into host cells to interfering with viral replication enzymes.

Antiplatelet Activity: Platelet aggregation is a critical process in hemostasis, but its excessive activation can lead to thrombosis and cardiovascular diseases. Several hydrazone derivatives have been reported to possess antiplatelet activity. nih.govnih.govmdpi.comcore.ac.uk These compounds can inhibit platelet aggregation induced by various agonists like adenosine diphosphate (ADP) and arachidonic acid (AA). nih.govmdpi.com The antiplatelet effect may be mediated through the inhibition of pathways such as the cyclooxygenase (COX-1) pathway, which is involved in the production of thromboxane A2, a potent platelet aggregator. researchgate.net

Structure-Activity Relationships (SAR) in this compound Derivatives

Influence of Fluorine Atom Position and Number

The presence, number, and position of fluorine atoms on the benzene (B151609) ring are critical determinants of the biological activity of benzohydrazide derivatives. Fluorine's unique properties, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, allow it to significantly modulate a molecule's physicochemical and physiological characteristics. researchgate.net

The substitution of hydrogen with fluorine can lead to enhanced biological activity due to several factors. Fluorination can alter the electronic nature of the aromatic ring, which may lead to more favorable π-π stacking interactions with protein residues, such as phenylalanine. researchgate.net The position of the fluorine atom is particularly important. For instance, placing a strong electron-withdrawing group like fluorine at the para-position of an aryl ring has been shown to increase the inhibitory activity of compounds, attributed to a stronger binding affinity to the active site of the target enzyme. researchgate.net In one study, substituting a nonfluorinated benzene ring with a 1,3,5-trifluorobenzene moiety resulted in a four-fold increase in binding affinity. nih.gov

Furthermore, the strategic placement of fluorine atoms can block metabolic pathways. Fluorine atoms at positions susceptible to metabolic attack, such as the para-position on a benzene ring, can prevent aromatic hydroxylation by cytochrome P450 enzymes. nih.gov This blockage not only enhances the metabolic stability of the compound but also has an inductive electron-withdrawing effect that can deactivate other positions on the ring, further slowing oxidation and increasing the drug's retention and effectiveness. nih.gov The influence of fluorine substitution on the acidity of related compounds has also been noted, which can be crucial for interactions with biological targets. researchgate.net

| Substitution Pattern | Observed Effect | Potential Rationale | Reference |

|---|---|---|---|

| Para-Fluoro Substitution | Increased inhibitory activity | Enhanced binding affinity; blocks metabolic oxidation. | researchgate.netnih.gov |

| 1,3,5-Trifluorobenzene Moiety | Four-fold increase in binding affinity compared to nonfluorinated analog. | Altered electrostatics and enhanced target interaction. | nih.gov |

| General Aromatic Fluorination | Altered electronic nature of the aromatic ring. | Improved π-π stacking interactions with protein residues. | researchgate.net |

Impact of Substituent Effects on Biological Efficacy

Beyond the core fluorine atoms, the introduction of other substituents onto the this compound scaffold plays a significant role in modulating biological efficacy. SAR studies on related heterocyclic compounds, such as benzofurans, have demonstrated that the addition of various chemical groups can dramatically alter their anticancer and antiproliferative activities. mdpi.comnih.gov

The addition of other halogens, such as chlorine or bromine, has been shown to result in a significant increase in the anticancer activities of heterocyclic compounds. mdpi.com This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. mdpi.com

Pharmacokinetic and Pharmacodynamic Considerations for Fluorinated Benzohydrazides

The incorporation of fluorine into benzohydrazide structures profoundly influences their pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) profiles. These considerations are vital for the development of effective therapeutic agents.

Metabolic Stability

A primary strategy in medicinal chemistry is the fluorination of drug candidates to enhance their metabolic stability. researchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.netchemrxiv.org This increased resistance to metabolism can lead to a longer biological half-life. nih.gov

Membrane Permeation and Bioavailability

Fluorination is a widely used strategy to improve the bioavailability of drug candidates. researchgate.netmdpi.com The substitution of hydrogen with fluorine increases the lipophilicity of a molecule. researchgate.netnih.gov This enhanced lipophilicity can improve the compound's ability to permeate cellular membranes, leading to better absorption and distribution throughout the body. nih.govnih.gov